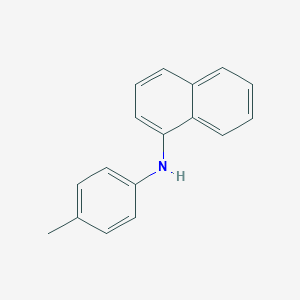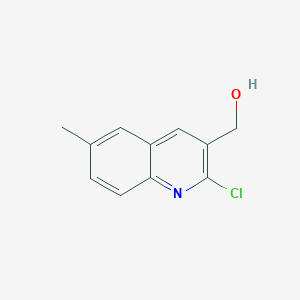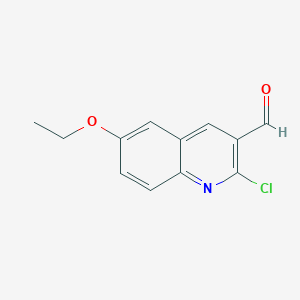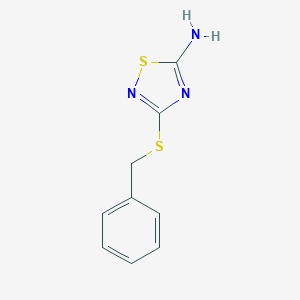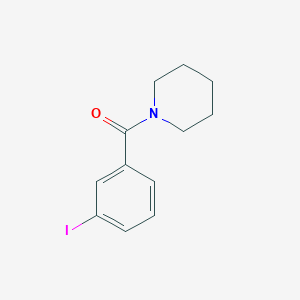
5-(2,4-二氯苯基)-1,3,4-噻二唑-2-胺
描述
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2,4-dichlorophenyl group
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt the growth of unwanted plants and pests.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of continuous flow reactors also minimizes the formation of by-products and enhances the overall efficiency of the process.
化学反应分析
Types of Reactions
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis.
Pathways Involved: By disrupting key biochemical pathways, the compound can induce cell death in microorganisms or cancer cells. It may also interfere with the synthesis of essential biomolecules, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-amine and 5-(2,4-Dichlorophenyl)-1,3,4-triazole-2-amine share structural similarities but differ in their heterocyclic rings.
Uniqueness: The presence of the thiadiazole ring in 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine imparts unique chemical and biological properties. For instance, the sulfur atom in the thiadiazole ring can participate in additional interactions, enhancing the compound’s biological activity and stability.
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZULSYPOPMUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950691 | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28004-63-9 | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine?
A1: 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is synthesized through a two-step reaction. First, 2,4-dichlorobenzaldehyde reacts with thiosemicarbazide. This reaction results in the formation of an intermediate product through an addition reaction. Subsequently, this intermediate undergoes cyclization to yield the final product, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine [].
Q2: How is the structure of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives confirmed?
A2: The structures of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives, which include several Schiff bases, are characterized using spectroscopic techniques. These techniques include Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance spectroscopy (1HNMR) [, ]. These methods provide insights into the functional groups and arrangement of atoms within the molecules.
Q3: Can you provide an example of a derivative of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and its synthesis?
A3: One example is Diethyl {methyl}phosphonate. This compound is synthesized by reacting 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine with 4-methoxybenzaldehyde to form N-(4-methoxybenzylidene)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (a Schiff base derivative). This Schiff base then reacts with diethyl phosphite to yield the final phosphonate product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





